molecular formula C11H9ClN2O2 B8279564 4-Chloro-5,8-dimethyl-6-nitroquinoline

4-Chloro-5,8-dimethyl-6-nitroquinoline

Cat. No. B8279564
M. Wt: 236.65 g/mol
InChI Key: JUVALBQUVQWRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739148

Procedure details

In a flask is placed 5,8-dimethyl-6-nitro-4-quinolone (3.01 g, 13.8 mmol) with phosphorus oxychloride (41.3 g, 268 mmol). The mixture is refluxed under argon with stirring for 3 hours. After cooling to room temperature the mixture is poured on crushed ice, and concentrated ammonium hydroxide (100 mL) is added. Extraction with chloroform (2×200 mL), drying over potassium carbonate, filtration and solvent removal by rotary evaporation gives 4-chloro-5,8-dimethyl-6-nitroquinoline.
Name
5,8-dimethyl-6-nitro-4-quinolone
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:9]([CH3:15])=[C:8]2[C:3]=1[C:4](=O)[CH2:5][CH:6]=[N:7]2.P(Cl)(Cl)([Cl:19])=O>[OH-].[NH4+]>[Cl:19][C:4]1[C:3]2[C:8](=[C:9]([CH3:15])[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:2]=2[CH3:1])[N:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
5,8-dimethyl-6-nitro-4-quinolone
Quantity
3.01 g
Type
reactant
Smiles
CC1=C2C(CC=NC2=C(C=C1[N+](=O)[O-])C)=O
Step Two
Name
Quantity
41.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed under argon
ADDITION
Type
ADDITION
Details
is poured
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
Extraction with chloroform (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over potassium carbonate, filtration and solvent removal by rotary evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=NC2=C(C=C(C(=C12)C)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.